

# Verifying the Identity of Ethyl 9-oxononanoate: A Comparative Guide to Reference Standards

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## Compound of Interest

Compound Name: *Ethyl 9-oxononanoate*

Cat. No.: *B1615329*

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The accurate identification of chemical compounds is a cornerstone of scientific research and development, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for verifying the identity of **Ethyl 9-oxononanoate** using certified reference standards. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their specific needs.

## Introduction to Ethyl 9-oxononanoate

**Ethyl 9-oxononanoate** (CAS No. 3433-16-7) is an organic compound with the molecular formula C<sub>11</sub>H<sub>20</sub>O<sub>3</sub>.<sup>[1][2]</sup> It is characterized by an ethyl ester functional group and a terminal aldehyde group.<sup>[1][3]</sup> The verification of its identity is critical in various research applications, from its use as a synthetic intermediate to its potential role in biological studies. This guide focuses on the primary analytical techniques used for structural elucidation and identity confirmation: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

## Comparative Analysis of Analytical Techniques

The identity of a chemical substance is unequivocally confirmed by comparing its analytical data with that of a certified reference standard. Here, we compare the expected outcomes for

**Ethyl 9-oxononanoate** with a potential alternative, **Methyl 9-oxononanoate**, to highlight the specificity of these analytical methods.

## Data Presentation

Parameter	Ethyl 9-oxononanoate (Reference Standard)	Methyl 9-oxononanoate (Alternative)
Molecular Formula	C11H20O3 <a href="#">[1]</a> <a href="#">[2]</a>	C10H18O3 <a href="#">[4]</a>
Molecular Weight	200.27 g/mol <a href="#">[1]</a> <a href="#">[2]</a>	186.25 g/mol <a href="#">[4]</a>
CAS Number	3433-16-7 <a href="#">[1]</a>	1931-63-1 <a href="#">[4]</a>
GC Retention Time	Dependent on column and conditions.	Typically shorter than Ethyl 9-oxononanoate under the same non-polar column conditions due to lower molecular weight and boiling point.
Mass Spectrum (EI)	Key fragments include m/z values corresponding to the molecular ion and characteristic ester and alkyl chain fragments. <a href="#">[1]</a>	Different molecular ion peak (m/z 186) and distinct fragmentation pattern compared to the ethyl ester.
<sup>1</sup> H NMR	Characteristic signals for the ethyl group (triplet and quartet), methylene protons adjacent to the ester and aldehyde, and other alkyl chain protons.	Signals for a methyl ester (singlet) instead of an ethyl group.
<sup>13</sup> C NMR	Distinct chemical shifts for the ethyl ester carbons and the carbonyls of the ester and aldehyde.	Chemical shift for the methyl ester carbon will differ from the ethyl ester carbons.
IR Spectrum	Characteristic C=O stretching frequencies for the ester and aldehyde, and C-O stretching for the ester.	Similar C=O and C-O stretching bands, but may show slight shifts due to the different alkyl ester group.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time provides chromatographic information, while the mass spectrum offers structural information.

Methodology:

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- **Column:** A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m) is suitable.
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **Oven Temperature Program:** Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.
- **Injection:** A small volume (e.g., 1  $\mu$ L) of the sample, dissolved in a suitable solvent like ethyl acetate, is injected in splitless mode.
- **MS Parameters:** The mass spectrometer is operated in full scan mode over a mass range of m/z 50-500. The ion source and transfer line temperatures are maintained at appropriate levels (e.g., 230°C and 280°C, respectively).

The identity of **Ethyl 9-oxononanoate** is confirmed by matching the retention time and the mass fragmentation pattern of the sample with those of the certified reference standard.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for

unambiguous identification.

#### Methodology:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve a few milligrams of the sample and the reference standard in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, integration values, and splitting patterns of the signals should be analyzed. For **Ethyl 9-oxononanoate**, one would expect to see a triplet and a quartet for the ethyl group, and a characteristic downfield signal for the aldehydic proton.
- $^{13}\text{C}$  NMR: Acquire a one-dimensional carbon NMR spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule. The carbonyl carbons of the ester and aldehyde will have distinct downfield shifts.

## Infrared (IR) Spectroscopy

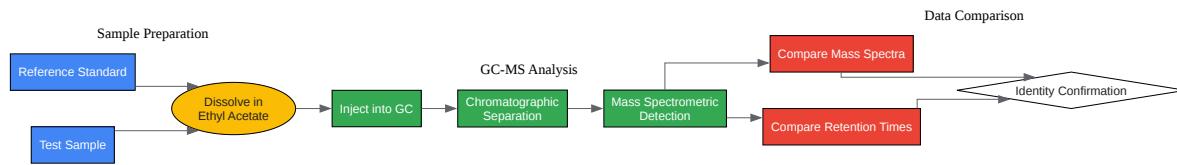
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

#### Methodology:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.
- Data Acquisition: A spectrum is recorded over the mid-infrared range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Analysis: The presence of characteristic absorption bands should be confirmed. For **Ethyl 9-oxononanoate**, key absorptions include the C=O stretching vibrations for the ester and aldehyde groups (typically in the range of 1700-1750  $\text{cm}^{-1}$ ) and the C-O stretching of the ester.

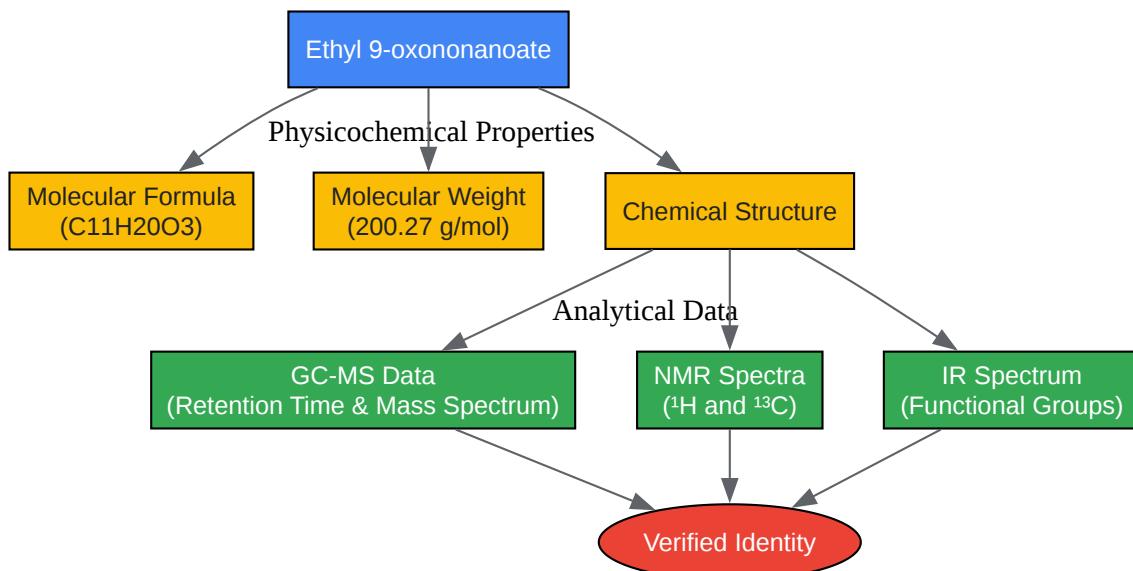
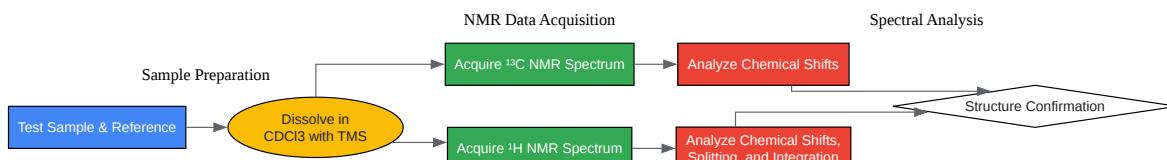
# Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described experimental procedures.



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Caption: Workflow for identity verification of **Ethyl 9-oxononanoate** using GC-MS.



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